molecular formula C17H30B2O4 B2524119 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane CAS No. 2195389-90-1

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

Cat. No.: B2524119
CAS No.: 2195389-90-1
M. Wt: 320.04
InChI Key: BIKNZVZSKFNDKH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a bis-boronate ester featuring a bicyclo[1.1.1]pentane core. The compound contains two pinacol boronate ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the bicyclo[1.1.1]pentane scaffold: one directly bonded to the bridgehead carbon (position 1) and another at the meta-position (position 3) of the bicyclo structure. This arrangement confers unique steric and electronic properties, making it valuable in cross-coupling reactions, polymer chemistry, and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30B2O4/c1-12(2)13(3,4)21-18(20-12)16-9-17(10-16,11-16)19-22-14(5,6)15(7,8)23-19/h9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNZVZSKFNDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity based on existing research findings.

  • Molecular Formula : C20H30B2O4
  • Molecular Weight : 366.27 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules and cellular pathways. Research indicates that boron compounds can play a significant role in drug delivery systems and therapeutic applications such as Boron Neutron Capture Therapy (BNCT).

Cytotoxicity and Apoptosis Induction

A study investigating the cytotoxic effects of boron-containing nucleosides showed that derivatives similar to 4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane exhibited selective toxicity towards glioma cells while sparing normal fibroblasts. The compound induced apoptosis through the activation of caspase pathways at higher concentrations (≥20 mM) but remained non-toxic at lower concentrations .

In Vivo Studies

In vivo studies using Caenorhabditis elegans as a model organism demonstrated low toxicity profiles for boron compounds similar to this dioxaborolane derivative. This suggests potential for safe application in biological systems and highlights its suitability for further development in BNCT applications .

Case Studies

Case Study 1: Glioblastoma Multiforme Treatment
Research has shown that certain boron-containing compounds can be effective in targeting glioblastoma multiforme (GBM). The tested compound exhibited low toxicity against human glioma cell lines while being capable of incorporation into cellular DNA. This property is critical for enhancing the effectiveness of BNCT by delivering boron directly to tumor cells .

Case Study 2: Electroluminescent Applications
While primarily focused on biological applications, the compound's structural characteristics have also led to its use in synthesizing electroluminescent materials for organic light-emitting diodes (OLEDs). The ability to modify electronic properties through boron coordination makes it a versatile candidate for both therapeutic and technological applications .

Comparative Analysis

A comparison of various dioxaborolane derivatives highlights differences in their biological activities:

Compound NameCytotoxicity (mM)Apoptosis InductionIn Vivo Model
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane>20YesC. elegans
N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidinemM rangeYesC. elegans
4-(Phenylethynyl)benzeneboronic acid pinacol esterNot specifiedNot specifiedNot specified

Comparison with Similar Compounds

Molecular Data :

  • Molecular Weight : ~324.1 g/mol (calculated).
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)B4OC(C(C4)(C)C)O
  • Key Features: High steric hindrance due to the bicyclo[1.1.1]pentane core. Enhanced stability from two pinacol boronate groups. Potential for orthogonal reactivity in Suzuki-Miyaura couplings.
Structural Analogs with Bicyclo[1.1.1]pentane Cores
Compound Name Molecular Formula Molecular Weight Substituents Key Differences vs. Target Compound Reference
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₁H₁₉BO₂ 194.08 Single pinacol boronate group at bridgehead position Lacks second boronate group; reduced steric bulk
4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane C₁₄H₂₃BO₃ 250.14 Oxetane substituent at position 3 Oxetane replaces boronate; altered electronic profile
4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane C₁₂H₁₇BF₃O₂ 269.08 Trifluoromethyl group at position 3 Electron-withdrawing CF₃ group; lower hydrophobicity

Key Observations :

  • The target compound’s dual boronate groups enhance its utility in stepwise cross-coupling reactions, unlike mono-boronate analogs (e.g., ).
  • Substituents like oxetane () or CF₃ () modify solubility and reactivity, whereas the target’s boronate groups favor nucleophilic interactions.
Bis-Boronate Esters with Non-Bicyclic Cores
Compound Name Molecular Formula Molecular Weight Core Structure Key Differences vs. Target Compound Reference
4,4,5,5-Tetramethyl-2-(3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)pentan-3-yl)-1,3,2-dioxaborolane C₁₈H₃₃B₂O₄ 358.09 Linear pentane chain Flexible backbone vs. rigid bicyclo core; lower steric hindrance
2,2'-(4,4'',5,5''-Tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) C₅₈H₈₈B₂O₄ 895.42 Ternaphthalene Extended aromatic system; higher conjugation

Key Observations :

  • Linear bis-boronates (e.g., ) exhibit greater conformational flexibility but lower thermal stability compared to the bicyclo-based target.
  • Aromatic bis-boronates (e.g., ) are suited for optoelectronic applications, whereas the target’s aliphatic core favors mechanical stability in polymers.

Preparation Methods

Photochemical Synthesis in Flow Reactors

A pivotal advancement involves the use of continuous flow reactors to enhance reaction efficiency and safety. When [1.1.1]propellane is irradiated at 365 nm in the presence of an excess of bis(pinacolato)diboron (B₂pin₂), the central C–C bond of the propellane undergoes homolytic cleavage, generating a bridgehead radical. This intermediate rapidly traps boron-centered radicals formed via hydrogen abstraction from B₂pin₂.

Representative Procedure :

  • Reactants : [1.1.1]Propellane (2.0 equiv), B₂pin₂ (3.0 equiv).
  • Conditions : UV-LED (365 nm), flow reactor (30 min residence time), room temperature.
  • Yield : 62% isolated yield after purification by silica gel chromatography.

This method avoids transition-metal catalysts and operates under mild conditions, making it suitable for gram-scale synthesis. Functional group tolerance is broad, though sterically hindered substrates may require extended irradiation times.

Transition-Metal-Free Borylation via Suginome Borane

An alternative approach employs Suginome borane (PhMe₂Si–Bpin) as a borylating agent under photochemical conditions. This method circumvents the need for pre-functionalized BCP iodides, directly introducing boronic ester groups via a radical chain mechanism.

Mechanism and Optimization

The reaction proceeds through a radical initiation step, where 390 nm light cleaves the Si–B bond in PhMe₂Si–Bpin, generating a boryl radical. This species abstracts a hydrogen atom from [1.1.1]propellane, forming a BCP radical that subsequently couples with a second equivalent of PhMe₂Si–Bpin.

Key Findings :

  • Solvent : Neat conditions minimize side reactions.
  • Scale : Reactions performed on 5–10 g scales achieve 45–80% yields.
  • Limitations : Electron-deficient boranes exhibit reduced reactivity.

Sequential Functionalization of Monoborylated BCP Intermediates

For cases requiring precise control over substitution patterns, a stepwise strategy is employed. This involves initial synthesis of a monoborylated BCP followed by a second borylation step.

Suzuki-Miyaura Coupling of BCP Dibromide

A copper-catalyzed cross-coupling reaction enables the introduction of boronic ester groups to BCP dibromide intermediates.

Procedure :

  • Substrate : 1,3-Dibromo-BCP (1.0 equiv).
  • Reagents : B₂pin₂ (2.2 equiv), CuI (5 mol%), TMEDA (10 mol%).
  • Conditions : THF, 60°C, 12 h.
  • Yield : 68% isolated yield.

This method tolerates aryl and heteroaryl boronic esters but requires anhydrous conditions to prevent protodeborylation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Functional Group Tolerance
Photochemical (flow) 62 30 min None High
Suginome Borane 45–80 1 h None Moderate
Cu-Catalyzed Coupling 68 12 h CuI/TMEDA Limited

Advantages and Limitations :

  • Photochemical Methods : Scalable and catalyst-free but require specialized equipment.
  • Transition-Metal Catalysis : Broad substrate scope but sensitive to moisture.

Applications in Drug Discovery

The bis-borylated BCP derivative serves as a versatile intermediate for synthesizing drug candidates. For example, it has been used in the late-stage functionalization of glycyrrhetinic acid and gemfibrozil, demonstrating compatibility with complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or other cross-coupling reactions involving bicyclo[1.1.1]pentane derivatives and boronic esters. A critical step is the purification using column chromatography with hexanes/EtOAC (2:1) and 0.25% triethylamine to remove polar impurities, as demonstrated in a similar synthesis with a 27% yield . Optimization strategies include:

  • Adjusting catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Varying reaction temperature (room temperature vs. reflux).
  • Using anhydrous solvents to suppress hydrolysis of the boronate ester.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H, ¹³C, and ¹¹B NMR : For confirming the bicyclo[1.1.1]pentane core and boronate ester groups. ¹¹B NMR is particularly useful for identifying boron environments .
  • TLC : To monitor reaction progress (e.g., using EtOAc/hexanes with Rf ~0.35) .
  • Mass spectrometry (HRMS or ESI-MS) : For verifying molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Regioselectivity issues arise due to steric hindrance from the bicyclo[1.1.1]pentane scaffold. Mitigation strategies include:

  • Ligand design : Bulky ligands (e.g., SPhos or XPhos) improve selectivity by directing coupling to less hindered positions .
  • Pre-functionalization : Introducing directing groups (e.g., halogens) on the bicyclo scaffold prior to coupling .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reactivity at sterically accessible sites .

Q. How should researchers resolve contradictions in NMR data for structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities. Solutions include:

  • Variable-temperature NMR : To identify conformational exchange processes.
  • Heteronuclear correlation (HSQC/HMBC) : For unambiguous assignment of quaternary carbons and boron-bound protons .
  • X-ray crystallography : As a definitive method, as shown for structurally related boronate esters .

Q. What are the common side reactions during synthesis, and how can they be minimized?

  • Hydrolysis of boronate esters : Avoid protic solvents (e.g., water traces) and use molecular sieves .
  • Homocoupling : Reduce catalyst loading and employ degassed solvents to suppress Pd-mediated side reactions .
  • Decomposition under heating : Optimize reaction time and temperature (e.g., microwave-assisted synthesis for shorter durations).

Methodological Notes

  • Synthetic Protocols :

    • General Procedure A (adapted from ): Combine bicyclo[1.1.1]pentane precursor with bis(pinacolato)diboron (B₂Pin₂) in THF, catalyzed by PdCl₂(dppf). Purify via column chromatography (hexanes/EtOAc + 0.25% Et₃N).
    • Work-Up Procedure 1 (from ): Extract with tetrachloroethylene-d₆ for NMR analysis to confirm boron incorporation.
  • Data Analysis :

    • Compare ¹¹B NMR shifts with literature values (e.g., δ ~30 ppm for pinacol boronate esters) .
    • Cross-validate mass spectrometry data with computational tools (e.g., isotopic pattern simulation).

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